molecular formula C11H11FN2O2S B345363 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole CAS No. 957513-38-1

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B345363
CAS No.: 957513-38-1
M. Wt: 254.28g/mol
InChI Key: XUWYUEFQIIILAQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a sulfonyl group attached to a pyrazole ring, which is further substituted with a fluoro and methyl group on the phenyl ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Safety and Hazards

While specific safety data for this compound is not available, related compounds such as 3-Fluoro-4-methylbenzenesulfonyl chloride are known to cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-methylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) can be used under mild conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution may yield halogenated derivatives, while nucleophilic substitution can result in the replacement of the sulfonyl group with other functional groups.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-methylphenyl)sulfonyl-3-methylpyrazole
  • 1-(4-Bromo-3-methylphenyl)sulfonyl-3-methylpyrazole
  • 1-(4-Methylphenyl)sulfonyl-3-methylpyrazole

Uniqueness

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-9(2)13-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWYUEFQIIILAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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